molecular formula C17H25BrN2O2 B2938260 tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate CAS No. 1286263-42-0

tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate

Cat. No.: B2938260
CAS No.: 1286263-42-0
M. Wt: 369.303
InChI Key: JIMBPXAIJPCZGA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate typically involves the reaction of 1-(2-bromobenzyl)piperidin-4-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The bromobenzyl group can interact with biological receptors , while the piperidine ring can modulate the compound’s binding affinity and selectivity . The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with enzymes or receptors involved in various biological pathways .

Comparison with Similar Compounds

tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate: can be compared with other similar compounds, such as:

  • tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate
  • tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate
  • tert-Butyl 1-(2-iodobenzyl)piperidin-4-ylcarbamate

These compounds share a similar core structure but differ in the halogen substituent on the benzyl group. The presence of different halogens can influence the compound’s reactivity , biological activity , and physicochemical properties .

Conclusion

This compound: is a versatile compound with significant applications in scientific research and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool in the development of new materials and therapeutic agents.

Properties

IUPAC Name

tert-butyl N-[1-[(2-bromophenyl)methyl]piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)19-14-8-10-20(11-9-14)12-13-6-4-5-7-15(13)18/h4-7,14H,8-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMBPXAIJPCZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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